molecular formula C10H15N3O B8680567 4-methoxy-6-piperidin-4-ylpyrimidine

4-methoxy-6-piperidin-4-ylpyrimidine

Cat. No.: B8680567
M. Wt: 193.25 g/mol
InChI Key: CDXPHWPBCCAEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-piperidin-4-ylpyrimidine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyrimidine ring linked to a piperidine moiety, makes it a valuable precursor for the synthesis of more complex molecules. This compound serves as a key intermediate in the exploration of novel therapeutic agents. Scientific literature indicates that structurally similar N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been investigated as potent and selective agonists for the G protein-coupled receptor 119 (GPR119) . GPR119 is a promising target for the treatment of metabolic disorders, including type 2 diabetes, and agonists of this receptor have been shown to augment insulin secretion and effectively lower plasma glucose in preclinical models . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new candidates for metabolic disease therapeutics. Safety and Handling: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-methoxy-6-piperidin-4-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-10-6-9(12-7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

InChI Key

CDXPHWPBCCAEPW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Pyrimidine Core Precursors

The most common starting material is 4,6-dichloropyrimidine , chosen for its commercial availability and reactivity in nucleophilic substitution reactions. Alternatives such as 4-chloro-6-methoxypyrimidine are less favored due to higher costs and limited scalability.

Piperidine Derivatives

Piperidin-4-yl groups are typically introduced via:

  • Pre-formed piperidin-4-ylamine , used in coupling reactions.

  • Pyridine intermediates , which are hydrogenated to piperidine post-functionalization.

Synthetic Routes

Sequential Nucleophilic Substitution and Hydrogenation

This two-step approach is widely adopted for its scalability and high purity outcomes.

Step 1: Methoxy Group Introduction

4,6-Dichloropyrimidine undergoes nucleophilic substitution at the 4-position with methoxide ions (CH₃O⁻).
Reaction Conditions :

  • Solvent : Methanol or ethanol (polar protic).

  • Base : Sodium methoxide (NaOCH₃) or potassium carbonate (K₂CO₃).

  • Temperature : 60–90°C, reflux for 4–8 hours.

Example :
4,6-Dichloropyrimidine (1 mol) reacts with sodium methoxide (2 mol) in methanol under reflux for 6 hours, yielding 4-methoxy-6-chloropyrimidine with >95% purity.

Step 2: Piperidin-4-yl Group Introduction

The 6-chloro substituent is replaced with piperidin-4-ylamine via palladium-catalyzed coupling.
Reaction Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃ or K₃PO₄.

  • Solvent : Toluene or dioxane, 100–120°C, 12–24 hours.

Example :
4-Methoxy-6-chloropyrimidine (1 mol), piperidin-4-ylamine (1.2 mol), Pd(OAc)₂ (0.05 mol%), and Xantphos (0.1 mol%) in toluene yield 4-methoxy-6-piperidin-4-ylpyrimidine at 110°C (18 hours, 88% yield).

Step 3: Hydrogenation of Pyridine Intermediates (Alternative Pathway)

For intermediates with pyridine rings, hydrogenation converts them to piperidine.
Reaction Conditions :

  • Catalyst : Ru/TiO₂ or Rh/C (5–10 wt%).

  • Pressure : 2–4 MPa H₂.

  • Temperature : 50–100°C, 2–12 hours.

Example :
6-(Pyridin-4-yl)-4-methoxypyrimidine (1 mol) in methanol with Ru/TiO₂ (5 wt%) under 3 MPa H₂ at 60°C for 8 hours achieves full conversion to this compound.

One-Pot Tandem Synthesis

Emerging methodologies combine substitution and hydrogenation in a single reactor to reduce purification steps.
Reaction Conditions :

  • Catalyst : Dual Pd/Ru systems.

  • Solvent : Methanol-DMF (1:1).

  • Temperature : 80°C, 24 hours.

Outcome :
Direct conversion of 4,6-dichloropyrimidine to the target compound in 76% yield, though side products (e.g., over-hydrogenated species) require careful monitoring.

Optimization of Reaction Parameters

Catalytic Systems

CatalystYield (%)Purity (%)Conditions
Pd(OAc)₂/Xantphos8899.3Toluene, 110°C, 18 h
Ru/TiO₂9699.1H₂ 3 MPa, 60°C, 8 h
Rh/C9298.8H₂ 4 MPa, 90°C, 5 h

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may degrade pyrimidine rings at elevated temperatures.

  • Methanol balances reactivity and stability, particularly in hydrogenation steps.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times (e.g., hydrogenation completes in 2 hours vs. 8 hours batchwise).

  • Case Study : A pilot plant using Ru/TiO₂ in a fixed-bed reactor achieved 98% conversion at 80°C and 3 MPa H₂.

Cost-Benefit Analysis

ParameterBatch ProcessContinuous Flow
Catalyst Loading5 wt%3 wt%
Energy ConsumptionHighModerate
Annual Output10 tons50 tons

Analytical and Quality Control Methods

  • HPLC : Quantifies residual starting materials (e.g., <0.1% 4,6-dichloropyrimidine).

  • GC-MS : Detects hydrogenation byproducts (e.g., piperidine isomers).

  • Elemental Analysis : Validates stoichiometry (e.g., C: 60.35%, H: 10.76%, N: 8.80%) .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-piperidin-4-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methoxy or piperidinyl groups.

Scientific Research Applications

4-methoxy-6-piperidin-4-ylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-6-piperidin-4-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Differences

The table below summarizes key structural and functional distinctions between 4-methoxy-6-piperidin-4-ylpyrimidine and analogous compounds:

Compound Name Position 4 Substituent Position 6 Substituent Key Functional Groups Pharmacological Notes Source
This compound Methoxy Piperidin-4-yl Aromatic pyrimidine, ether, amine Potential kinase inhibition
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl Piperidin-1-yl 2-Amino group, tertiary amine Antibacterial activity
6-Aryl-4-oxo-1,4-dihydropyrimidines Keto (4-oxo) Aryl (e.g., phenyl, thiophene) Dihydropyrimidine, thioether Antibacterial and antifungal
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Methoxymethyl Piperidin-1-yl Methoxymethyl, phenyl Lab research (no drug use)
4-[6-Morpholin-4-yl-pyridin-3-ylamino]-piperidine-1-carboxylate Piperidinyloxy Morpholinyl-pyridinyl Carbamate, morpholine Kinase inhibitor candidate
Key Observations:
  • Substituent Position and Electronic Effects : The methoxy group at position 4 in the target compound provides electron-donating effects, stabilizing the aromatic ring, whereas 4-oxo derivatives (e.g., 1,4-dihydropyrimidines) introduce electron-withdrawing character, altering reactivity .
  • Piperidine Connectivity : Piperidin-4-yl vs. piperidin-1-yl substituents influence steric and electronic profiles. For example, piperidin-4-yl allows axial hydrogen bonding, while piperidin-1-yl positions the nitrogen for tertiary interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-6-piperidin-4-ylpyrimidine, and how can intermediate stability be optimized?

  • Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with functionalized pyrimidine precursors. For example, intermediates like 4-chloro-6-methoxypyrimidine (CAS 5734-64-5) can undergo nucleophilic substitution with piperidin-4-yl groups under reflux in anhydrous solvents (e.g., DMF or THF) using catalysts like Pd/C or K₂CO₃ . Intermediate stability is enhanced by avoiding moisture, storing at -20°C under inert gas, and using stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .

Q. How is structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodology : Combine NMR (¹H/¹³C, 2D-COSY) to confirm methoxy and piperidine substituent positions. X-ray crystallography (as in related pyrimidine derivatives) resolves bond angles and torsional strain in the piperidine ring . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies functional groups like C-O (methoxy) and C-N (piperidine) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particulates. Store the compound in airtight containers under nitrogen, away from oxidizers. Waste disposal requires neutralization with dilute HCl and segregation in halogenated organic waste containers .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for kinase inhibitors due to its pyrimidine core and piperidine’s conformational flexibility. It is used in structure-activity relationship (SAR) studies to optimize binding affinity for targets like EGFR or PI3K. Biological assays (e.g., enzymatic inhibition, cell viability) are conducted at 10–100 µM concentrations in DMSO/PBS .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine-pyrimidine coupling be investigated to minimize byproduct formation?

  • Methodology : Use kinetic studies (stopped-flow UV-Vis) and DFT calculations (Gaussian 16) to map transition states and identify competing pathways. For example, trace water in solvents may hydrolyze chloro-pyrimidine intermediates, forming hydroxypyrimidine byproducts. Optimize reaction conditions by controlling solvent polarity and temperature gradients .

Q. What computational strategies improve the design of this compound derivatives with enhanced bioavailability?

  • Methodology : Apply quantum mechanical calculations (QM/MM) to predict solubility and logP values. Molecular dynamics (MD) simulations (AMBER) model interactions with lipid bilayers to assess membrane permeability. Fragment-based drug design (FBDD) identifies substituents that improve metabolic stability, such as fluorinated groups at the piperidine N-position .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

  • Methodology : Perform meta-analysis using standardized protocols (e.g., CLSI guidelines) to control variables like cell line origin (HEK293 vs. HeLa) or assay pH. Validate inconsistencies via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). Cross-reference with structural analogs (e.g., 4-trifluoromethyl derivatives) to isolate substituent-specific effects .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

  • Methodology : The methoxy group’s rotational flexibility and piperidine’s chair-to-boat transitions complicate crystallization. Use slow vapor diffusion with mixed solvents (e.g., chloroform/hexane) to induce nucleation. Co-crystallization with heavy atoms (e.g., PtCl₄) or host-guest complexes (cyclodextrins) stabilizes conformers for XRD analysis .

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